molecular formula C22H22N6O B6421325 N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine CAS No. 946289-72-1

N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine

Cat. No. B6421325
CAS RN: 946289-72-1
M. Wt: 386.4 g/mol
InChI Key: XZZQRNNRKCPLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine is a chemical compound that has a wide range of applications in scientific research. It is a synthetic pteridine derivative that has been extensively studied for its biochemical and physiological effects. This compound has been used in various lab experiments for its unique properties and has been found to be beneficial in many ways.

Scientific Research Applications

N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, DNA-binding, and protein-binding. It has also been used to study the effects of various compounds on cell growth and proliferation. Additionally, this compound has been used to study the effects of various drugs on the central nervous system.

Mechanism of Action

The mechanism of action of N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine is not yet fully understood. However, it is believed that this compound binds to certain proteins and enzymes, which then leads to changes in the biochemical and physiological processes of the cell. It is also believed that this compound binds to certain DNA sequences, which then leads to changes in gene expression.
Biochemical and Physiological Effects
N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, as well as to modulate the activity of certain proteins. Additionally, it has been found to interact with certain DNA sequences and to modulate gene expression. It has also been found to have an effect on cell proliferation and to modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of biochemical and physiological effects, which makes it useful for a variety of scientific research applications. However, one of the main limitations is that the mechanism of action of this compound is not yet fully understood, which can make it difficult to predict its effects in certain situations.

Future Directions

There are several potential future directions for N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine. One potential direction is to further study the mechanism of action of this compound, in order to better understand its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in the treatment of various diseases and disorders. Finally, further research could be done to explore its potential use as a drug delivery system.

Synthesis Methods

N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine can be synthesized through a multi-step process. The first step involves the reaction of 3-phenylpropyl iodide with 4-methoxyphenyl isocyanate in the presence of triethylamine to form the pteridine derivative. The second step involves the reaction of the pteridine derivative with 2-amino-4-methoxybenzoic acid to form the desired product.

properties

IUPAC Name

4-N-(4-methoxyphenyl)-2-N-(3-phenylpropyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c1-29-18-11-9-17(10-12-18)26-21-19-20(24-15-14-23-19)27-22(28-21)25-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZQRNNRKCPLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine

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